4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine

Description

BenchChem offers high-quality 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzyl-2-(2H-tetrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-2-4-10(5-3-1)8-17-6-7-18-11(9-17)12-13-15-16-14-12/h1-5,11H,6-9H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBGCSUPDGRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine: Synthesis, Properties, and Pharmacological Potential

Executive Summary: This guide provides a comprehensive technical overview of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine, a novel heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information based on established principles of organic synthesis and the well-documented properties of its constituent moieties: the 4-benzylmorpholine scaffold and the 5-substituted-2H-tetrazole ring. We present a robust, proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential pharmacological applications based on extensive data from related chemical structures. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising compound for drug discovery and development programs.

Introduction: The Rationale for a Novel Tetrazolyl-Morpholine Scaffold

The convergence of a morpholine ring and a tetrazole moiety within a single molecular framework presents a compelling strategy in modern drug design. Morpholine and its derivatives are prevalent in numerous approved drugs, valued for their favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1] The tetrazole ring, a nitrogen-rich heterocycle, is a well-established bioisostere of the carboxylic acid group.[2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]

The target molecule, 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine, combines these two privileged scaffolds. The N-benzyl group provides a lipophilic handle that can engage in hydrophobic interactions within biological targets, while the tetrazole ring offers a key site for hydrogen bonding and polar interactions. This unique combination suggests a high potential for diverse pharmacological activities, from anticancer and antimicrobial to antihypertensive applications, areas where both tetrazole and morpholine derivatives have shown considerable promise.[2][4]

Molecular Structure and Isomerism

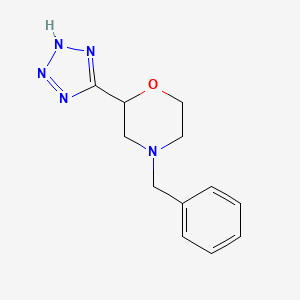

The core structure consists of a morpholine ring substituted at the 4-position with a benzyl group and at the 2-position with a 5-substituted tetrazole ring.

Caption: Chemical structure of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine.

An important structural feature of 5-substituted tetrazoles is the existence of two tautomeric forms: 1H- and 2H-tetrazole. The position of the proton on the nitrogen atoms of the tetrazole ring can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and ultimately its biological activity.[2] The 2H-tautomer is specified in the topic, which dictates the proton's location on the nitrogen at the 2-position of the tetrazole ring.

Proposed Synthesis Pathway

While no direct synthesis for this molecule is published, a logical and efficient pathway can be designed based on well-established synthetic transformations. The most robust approach involves the [3+2] cycloaddition of an azide source to a nitrile precursor, a cornerstone of tetrazole synthesis.[5]

The key intermediate for this synthesis is 4-benzylmorpholine-2-carbonitrile . This compound is commercially available and its use in synthetic chemistry is documented, making it a reliable starting point.[5][6]

Sources

- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 3. 2199389-10-9|(R)-4-Benzylmorpholine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 4. (S)-4-benzyl-2-((benzyloxy)methyl)morpholine [myskinrecipes.com]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 6. 4-Benzylmorpholine-2-carbonitrile AldrichCPR 126645-52-1 [sigmaaldrich.com]

bioisosteric potential of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine

An In-Depth Technical Guide to the Bioisosteric Potential of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine

Authored by: Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of a molecular fragment with another that preserves biological activity while enhancing physicochemical and pharmacokinetic properties, stands out as a powerful strategy.[1][2] This guide provides a comprehensive technical analysis of the bioisosteric potential of the novel scaffold, 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine. We will deconstruct the molecule into its primary pharmacophoric components—the tetrazole ring, the morpholine core, and the benzyl substituent—to explore targeted bioisosteric modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical grounding, actionable experimental protocols, and computational workflows to guide the rational design of next-generation analogs with improved therapeutic profiles.

Foundational Principles: Bioisosterism in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves replacing a functional group in a lead compound with another group that has similar physical and chemical properties.[2] The objective is to create a new molecule that retains the desired biological activity but possesses an improved profile in terms of potency, selectivity, metabolic stability, solubility, or reduced toxicity.[3][4]

Bioisosteres are broadly categorized as classical or non-classical:

-

Classical Bioisosteres: These involve substituting atoms or groups with others that share the same valence electron configuration, size, and shape. Examples include replacing a hydroxyl group (-OH) with a thiol (-SH) or an amine (-NH2).[2]

-

Non-Classical Bioisosteres: These do not strictly adhere to the steric and electronic similarities of classical bioisosteres but mimic the overall biological function of the original group.[2] This category is more diverse and includes complex functional group exchanges, such as the replacement of a carboxylic acid with a tetrazole ring.[2][4]

The strategic application of bioisosterism can address numerous challenges in drug development, including overcoming drug resistance and improving pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]

Deconstruction of the Core Scaffold

The molecule 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine presents three key regions for bioisosteric exploration. Understanding the contribution of each moiety is critical for designing rational modifications.

-

The 5-Substituted Tetrazole Ring: This heterocyclic moiety is a well-established non-classical bioisostere of the carboxylic acid group.[1][4][6] Its pKa is comparable to that of a carboxylic acid, allowing it to act as a proton donor and engage in similar ionic interactions with biological targets.[4][6] However, the tetrazole ring offers distinct advantages, including increased lipophilicity and significantly greater metabolic stability, as it is resistant to common metabolic pathways like β-oxidation.[1][5] This substitution is found in over 20 FDA-approved drugs, a testament to its utility.[1][4]

-

The Morpholine Ring: The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[7][8] Its inclusion can favorably alter key pharmacokinetic properties.[7] However, the morpholine ring itself can be metabolically labile, making it a prime candidate for bioisosteric replacement to enhance stability or fine-tune solubility.[7][8]

-

The N-Benzyl Group: This substituent primarily influences the steric bulk and lipophilicity of the molecule. It likely engages in hydrophobic or van der Waals interactions within the target's binding pocket. Replacing the benzene ring with other aromatic or non-aromatic, sp³-rich motifs is a common strategy to improve properties like aqueous solubility and metabolic stability while preserving binding affinity.[9]

Bioisosteric Replacement Strategies

The Tetrazole Moiety: Modulating Acidity and Permeability

While the tetrazole ring is an excellent carboxylic acid mimic, its high acidity can sometimes lead to poor membrane permeability and reduced oral bioavailability.[4] Therefore, exploring replacements with varying acidity and hydrogen bonding capacity is a logical optimization step.

| Bioisostere | Representative pKa | Key Physicochemical Properties | Rationale for Replacement |

| Carboxylic Acid | ~4.2 - 4.5 | More polar, potentially higher solubility, metabolically labile. | To investigate if the original pharmacophore was an acid; may improve solubility. |

| 5-oxo-1,2,4-oxadiazole | ~6.1 | Less acidic than tetrazole, can improve membrane permeability. | To reduce acidity and potentially enhance oral absorption.[6] |

| Cyclic Sulfonimidamide | Varies | Less polar and slightly less acidic than carboxylic acids. | May improve cell penetration compared to more acidic groups.[6] |

| 1-Hydroxypyrazole | Higher than tetrazole | Higher pKa can lead to more efficient tissue permeation. | To improve tissue distribution by reducing ionization at physiological pH.[6] |

| Acylsulfonamides | Varies | Can act as a key acidic feature in a pharmacophore. | To explore alternative hydrogen bonding patterns and acidity.[6] |

The Morpholine Core: Enhancing Metabolic Stability

The morpholine ring, while common, can be a site of metabolic oxidation. Bioisosteric replacement can yield analogs with improved stability and potentially novel interaction profiles.[8][10]

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Thiomorpholine | Introduces a sulfur atom, altering polarity and metabolic profile. | May increase lipophilicity; potential for S-oxidation as a metabolic pathway. |

| Piperazine | Introduces a second nitrogen, offering a new site for substitution or hydrogen bonding. | Can increase polarity and aqueous solubility; provides a vector for further modification. |

| 3,6-dihydro-2H-pyran (DHP) | Removes the nitrogen atom, reducing basicity and altering polarity. | Can decrease the polar surface area (PSA), potentially improving CNS penetration.[8] |

| Tetrahydro-2H-pyran (THP) | Saturated analog of DHP, serves as a stable isostere. | Identified as a scaffold for metabolically stable kinase inhibitors.[8][10] |

| Spiro[2.3]hexane Analogs | Introduces sp³-rich, strained ring systems. | Can fine-tune vectoral exit from the core and improve properties like solubility.[11] |

The Benzyl Group: Fine-Tuning Lipophilicity and Solubility

Replacing the sp²-rich benzene ring with sp³-rich alternatives is a proven strategy to improve physicochemical properties.[9]

| Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Pyridine | Introduces a nitrogen atom for potential hydrogen bonding. | Modulates electronic properties and can serve as a hydrogen bond acceptor.[2] |

| Cyclohexyl | Removes aromaticity, creating a fully sp³-hybridized ring. | Increases sp³ character, which can improve solubility and metabolic stability. |

| Bicyclo[1.1.1]pentane | A rigid, non-aromatic scaffold. | Acts as a para-benzene bioisostere, often increasing aqueous solubility.[5] |

| Fluorinated Phenyl | Strategic placement of fluorine atoms. | Can block sites of metabolism and modulate pKa and binding interactions.[12] |

A Framework for Evaluation: Computational and Experimental Workflows

A dual approach combining in silico prediction with in vitro validation is essential for efficiently exploring bioisosteric potential.

In Silico Predictive Modeling

Computational tools allow for the rapid, cost-effective pre-screening of designed analogs to prioritize candidates for synthesis.[2][13]

Logical Workflow for Bioisostere Evaluation

Caption: A workflow for a bioisosteric replacement strategy in drug design.

Protocol: Molecular Docking of Bioisosteric Analogs

-

Target Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).

-

Define the binding site coordinates based on the location of the co-crystallized ligand or through blind docking if the site is unknown.

-

-

Ligand Preparation:

-

Generate 3D coordinates for the parent molecule and all designed bioisosteric analogs.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate charges (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock, Schrödinger Maestro).[13]

-

Run the docking algorithm to predict the binding pose and calculate the binding affinity (docking score) for each analog.

-

-

Analysis:

-

Compare the docking scores of the analogs to the parent compound.

-

Visualize the predicted binding poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, ionic interactions).

-

Prioritize analogs that maintain or improve the binding score and key interactions.

-

In Vitro Experimental Validation

Selected high-priority candidates from in silico screening must be synthesized and subjected to a panel of in vitro assays to validate predictions.

Experimental Workflow for Candidate Validation

Caption: A sequential workflow for the in vitro profiling of synthesized analogs.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw HLM and an NADPH regenerating system on ice.

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4) and HLM (final protein concentration ~0.5 mg/mL).

-

-

Incubation:

-

Pre-warm the HLM/buffer mixture to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A longer half-life indicates greater metabolic stability.

-

Hypothetical Application: Targeting an Angiotensin II Type 1 (AT1) Receptor

To contextualize this guide, let's consider a hypothetical scenario where 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is a lead compound identified as an antagonist for the AT1 receptor, a key target in hypertension treatment. The tetrazole group mimics the carboxylic acid of endogenous ligands, while the benzyl and morpholine moieties occupy adjacent hydrophobic and polar pockets, respectively.

Hypothetical Signaling Pathway Blockade

Caption: Simplified signaling of AT1 receptor blockade by an antagonist.

In this scenario, initial screening reveals good potency but poor oral bioavailability. Applying the principles from this guide, a medicinal chemist might:

-

Hypothesize: The acidic tetrazole is limiting membrane permeability.

-

Design: Synthesize an analog where the tetrazole is replaced by a less acidic 5-oxo-1,2,4-oxadiazole.[4]

-

Test: The new analog is subjected to the in vitro workflow. Results show slightly reduced binding affinity but a significant improvement in the PAMPA permeability assay.

-

Iterate: A second modification is made, replacing the N-benzyl group with an N-cyclohexylmethyl group to reduce lipophilicity slightly and improve solubility, aiming to recover the lost potency while retaining the permeability gains.

This iterative, data-driven process exemplifies the practical application of bioisosteric replacement.

Conclusion and Future Perspectives

The 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine scaffold represents a promising starting point for drug discovery programs. Its modular nature allows for systematic bioisosteric modifications of its three core components. By leveraging a combination of modern computational prediction and robust in vitro validation, researchers can efficiently navigate the chemical space around this scaffold. Future efforts should focus on applying data-driven workflows, such as those utilizing open-source tools like BioSTAR, to systematically evaluate the impact of these replacements on a wider range of ADMET properties and off-target activities.[9][14] The continued integration of computational chemistry and artificial intelligence will further accelerate the optimization of such lead compounds, paving the way for the development of safer and more effective therapeutics.[2]

References

- A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. Benchchem.

- MB-Isoster: A software for bioisosterism simulation. UNIFAL-MG.

- In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate.

- Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.

- Bioisosteres - Computational Chemistry Glossary. Deep Origin.

- Morpholine Bioisosteres for Drug Design. Enamine.

- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC.

- Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. ACS Publications.

- Acid Bioisosteres. Cambridge MedChem Consulting.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- European Journal of Medicinal Chemistry. AIR Unimi.

- Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.

- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.

- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024).

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2024).

- Workflow from in silico bioisostere identification to in vitro... ResearchGate.

- Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ctppc.org [ctppc.org]

- 3. unifal-mg.edu.br [unifal-mg.edu.br]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 8. air.unimi.it [air.unimi.it]

- 9. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine role in drug discovery

An In-depth Technical Guide on the Role of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine and its Constituent Moieties in Drug Discovery

Abstract

While 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is not extensively documented as a standalone therapeutic agent in publicly available scientific literature, its chemical architecture represents a confluence of privileged scaffolds in medicinal chemistry. This guide deconstructs the molecule into its core components—the morpholine ring, the tetrazole ring, and the benzyl group—to provide a comprehensive analysis of their individual and synergistic roles in drug discovery. By examining the functions of these moieties, we can extrapolate the potential therapeutic applications and rationale for the design of molecules like 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and evaluation of compounds built from these key structural alerts.

Introduction: Deconstructing a Potential Pharmacophore

The compound 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine has been identified as an intermediate in the synthesis of more complex molecules, as detailed in certain patent literature. Its direct biological activity is not yet well-characterized. However, the true value for a medicinal chemist lies in understanding its constituent parts as a blueprint for rational drug design. The structure combines three key pharmacophoric elements:

-

The Morpholine Ring: A saturated heterocycle prized for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability.

-

The Tetrazole Ring: A bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability.

-

The Benzyl Group: A versatile hydrophobic moiety that can engage in van der Waals and π-π stacking interactions within protein binding pockets, often serving as a key anchoring group.

This guide will explore the established roles of each of these fragments in drug discovery, hypothesize the potential applications of their combination, and provide exemplary protocols for the synthesis and evaluation of similar chemical entities.

The Role of Constituent Moieties in Medicinal Chemistry

The Morpholine Ring: A Privileged Scaffold

The morpholine ring is a common feature in a multitude of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its prevalence stems from several advantageous properties:

-

Improved Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often enhances the aqueous solubility of the parent molecule. This is a critical parameter for ensuring adequate bioavailability.

-

Metabolic Stability: The saturated nature of the morpholine ring makes it relatively resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.

-

Favorable Pharmacokinetics: Incorporation of a morpholine moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, which can help in optimally positioning other functional groups for interaction with a biological target.

The Tetrazole Ring: A Superior Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This substitution is a common strategy in drug design for several reasons:

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar ionic interactions with biological targets.

-

Enhanced Metabolic Stability: Unlike carboxylic acids, which can be subject to phase II metabolism (e.g., glucuronidation), the tetrazole ring is generally more metabolically robust, leading to a longer in vivo half-life.

-

Improved Oral Bioavailability: The lipophilicity of a tetrazole is generally higher than the corresponding carboxylic acid, which can lead to better membrane permeability and improved oral absorption.

-

Resistance to Reduction: Tetrazoles are resistant to in vivo reduction, a metabolic pathway that can affect aromatic carboxylic acids.

The Benzyl Group: A Key to Target Affinity

The benzyl group (a phenyl ring attached to a methylene group) is a fundamental building block in medicinal chemistry, primarily for its ability to interact with hydrophobic pockets in protein targets.

-

Hydrophobic Interactions: The aromatic phenyl ring is nonpolar and can form favorable van der Waals interactions with hydrophobic amino acid residues such as leucine, isoleucine, and valine.

-

π-π Stacking: The electron-rich π-system of the phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions can significantly contribute to the binding affinity of a ligand.

-

Cation-π Interactions: The benzyl group can also participate in cation-π interactions with positively charged amino acid residues such as lysine and arginine.

Potential Therapeutic Applications and Mechanism of Action

Given the properties of its constituent parts, a molecule like 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine could be designed to target a wide range of biological systems. The specific therapeutic area would depend on the overall three-dimensional structure of the molecule and the nature of the target protein.

For instance, the tetrazole moiety could mimic a critical carboxylic acid group in a substrate or inhibitor of an enzyme, while the benzyl group anchors the molecule in a nearby hydrophobic pocket. The morpholine ring would serve to fine-tune the physicochemical properties for optimal drug-likeness. A hypothetical signaling pathway interaction is depicted below.

Caption: Hypothetical interaction of the drug with a cell surface receptor.

Experimental Protocols

Exemplary Synthesis of a Tetrazolyl-Morpholine Derivative

The synthesis of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine would likely involve the formation of the tetrazole ring from a nitrile precursor. Below is a general, representative protocol for such a transformation.

Objective: To synthesize a 5-substituted tetrazole from a nitrile precursor.

Materials:

-

Morpholine-2-carbonitrile derivative

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the morpholine-2-carbonitrile precursor (1 equivalent) in DMF.

-

Addition of Reagents: Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 2N HCl to pH ~2-3.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tetrazolyl-morpholine product.

-

Caption: Generalized workflow for the synthesis of a tetrazolyl-morpholine.

In Vitro Assay for Target Engagement

To evaluate the biological activity of a newly synthesized compound, a variety of in vitro assays can be employed. A common starting point is a binding assay to determine if the compound interacts with its intended target.

Objective: To determine the binding affinity (e.g., Ki or IC50) of a test compound to a target protein using a competitive binding assay.

Materials:

-

Test compound (e.g., 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine)

-

Target protein

-

Radiolabeled or fluorescently labeled ligand with known affinity for the target

-

Assay buffer

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Step-by-Step Procedure:

-

Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the target protein, the labeled ligand (at a concentration near its Kd), and the test compound at various concentrations. Include control wells with no test compound (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Detection:

-

For radiolabeled ligands, separate the bound from the unbound ligand (e.g., by filtration) and measure the radioactivity of the bound ligand using a scintillation counter.

-

For fluorescently labeled ligands, measure the fluorescence intensity or polarization using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

-

Quantitative Data Summary

While specific quantitative data for 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is not available, the table below provides a representative summary of the kind of data that would be generated during the early stages of drug discovery for a compound with these structural motifs.

| Parameter | Typical Range of Values | Rationale |

| Binding Affinity (Ki) | 1 nM - 10 µM | A measure of how tightly the compound binds to its target. Lower values indicate higher affinity. |

| IC50 | 10 nM - 50 µM | The concentration of the compound required to inhibit a biological process or enzyme by 50%. |

| Aqueous Solubility | > 50 µg/mL | Adequate solubility is crucial for absorption and distribution in the body. |

| LogP / LogD | 1 - 4 | A measure of lipophilicity, which influences membrane permeability and other ADME properties. |

| Metabolic Stability | t½ > 30 min | The half-life of the compound in the presence of liver microsomes, indicating its resistance to metabolism. |

Conclusion and Future Directions

The compound 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine, while not a well-studied entity itself, serves as an excellent case study in the principles of modern medicinal chemistry. Its structure is a logical assembly of privileged fragments, each contributing desirable properties for a potential drug candidate. The morpholine ring offers improved pharmacokinetics, the tetrazole ring acts as a stable bioisostere for a carboxylic acid, and the benzyl group provides a means for strong target engagement through hydrophobic interactions.

Future research in this area could involve the synthesis of a library of analogs based on this core structure, with modifications to the benzyl group and substitutions on the morpholine ring to explore the structure-activity relationship (SAR) for various biological targets. Such studies would be instrumental in determining if this particular combination of pharmacophores can be optimized to yield a potent and selective therapeutic agent. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for any such drug discovery program.

References

Due to the limited public information on the specific compound "4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine," the references provided below are to authoritative resources on the roles of its constituent moieties in drug discovery, which is the core focus of this guide.

-

The Morpholine Ring in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

The Tetrazole Ring as a Bioisostere in Drug Design. Acta Pharmaceutica Sinica B. [Link]

-

The Role of the Benzyl Group in Protein-Ligand Interactions. Journal of Medicinal Chemistry. (A general search on this topic in this journal will yield numerous examples, as it is a fundamental concept rather than the subject of a single review article). [Link]

-

Bioisosteres in Medicinal Chemistry. Wiley Online Library. [Link]

A Guide to the Synthetic Landscape of 2-Substituted Morpholines

Introduction: The Privileged Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural unit for drug design.[3] Specifically, the 2-substituted morpholine motif is a key component in drugs such as the antidepressant Reboxetine and the antiemetic Aprepitant, where the stereochemistry at the C2 position is critical for pharmacological activity.

This guide provides an in-depth exploration of the core synthetic strategies for constructing 2-substituted morpholines. We will delve into the mechanistic underpinnings of these methodologies, from classical cyclization approaches to modern catalytic asymmetric transformations, offering field-proven insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the 2-substituted morpholine core can be approached from several distinct strategic directions. The choice of method is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials. We will focus on three principal and highly effective strategies: synthesis from aziridines, construction from chiral amino acids, and the asymmetric hydrogenation of dehydromorpholine intermediates.

Ring-Opening of Aziridines: A Direct and Versatile Approach

One of the most powerful strategies for constructing 2-substituted morpholines involves the nucleophilic ring-opening of activated aziridines with a two-carbon oxygen-containing nucleophile, typically a haloalcohol, followed by intramolecular cyclization. This method offers a direct route to the morpholine core and can be adapted for stereospecific synthesis if enantiopure aziridines are used.

Causality Behind the Choice: The inherent ring strain of the three-membered aziridine ring makes it an excellent electrophile. The reaction proceeds via an SN2-type mechanism, where the nucleophilic alcohol attacks one of the aziridine carbons. The regioselectivity of this opening is controlled by steric and electronic factors on the aziridine. Subsequent intramolecular cyclization is an entropically favored 6-exo-tet ring closure.

Methodological Variants:

-

Metal-Catalyzed: Lewis acids such as Copper(II) triflate (Cu(OTf)₂) can be used to catalyze the ring-opening/closing reaction, often providing high yields and enantioselectivity.[4]

-

Metal-Free: A more recent development is the use of simple and inexpensive oxidants like ammonium persulfate. This method avoids metal contaminants and proceeds at room temperature, making it a greener alternative. The proposed mechanism involves the formation of a radical cation intermediate to facilitate the ring opening.[4]

Caption: Workflow for the metal-free synthesis of 2-substituted morpholines.

Experimental Protocol: Metal-Free Synthesis of N-Tosyl-2-phenylmorpholine [4]

-

Ring Opening: In a round-bottom flask, dissolve 2-phenyl-N-tosylaziridine (1a, 0.3 mmol) in 2-chloroethanol (3.0 mmol, 10 equivalents).

-

Add ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol, 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for approximately 12-15 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Cyclization: Once the ring-opening is complete, add powdered potassium hydroxide (KOH, 0.9 mmol, 3 equivalents) directly to the reaction mixture.

-

Continue stirring at room temperature for an additional 2-3 hours until the cyclization is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 2-phenyl-N-tosylmorpholine (3a).

Synthesis from Amino Acids: Leveraging the Chiral Pool

Natural and unnatural α-amino acids are readily available, enantiopure starting materials, making them ideal precursors for the synthesis of chiral morpholines. This strategy typically involves a two-step sequence: N-acylation followed by intramolecular cyclization and subsequent reduction.

Causality Behind the Choice: This route builds the morpholine scaffold around a pre-existing stereocenter, ensuring excellent transfer of chirality. The most common pathway involves the formation of a morpholine-2,5-dione or a morpholin-2-one intermediate.[5] The initial acylation with a 2-haloacetyl halide sets the stage for an intramolecular Williamson ether synthesis to close the ring.

Caption: General workflow for synthesizing 2-substituted morpholines from amino acids.

Experimental Protocol: Synthesis of a Morpholin-2-one Intermediate [2][6]

-

N-Acylation: Dissolve the starting amino alcohol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) to the aqueous layer and cool the mixture to 0 °C.

-

Slowly add chloroacetyl chloride (1.1 eq) to the stirred mixture. Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Cyclization: After the acylation is complete, add aqueous potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., TBAB) or switch to a solvent like isopropyl alcohol (IPA) and stir at room temperature for 2 hours to effect cyclization.

-

Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the resulting morpholin-2-one intermediate via column chromatography or recrystallization.

-

Reduction (Next Step): The purified morpholin-2-one can then be reduced to the final morpholine using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

Asymmetric Hydrogenation: The Atom-Economical Approach

For the synthesis of chiral 2-substituted morpholines, the transition-metal-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor is arguably the most elegant and atom-economical method.[7][8] This strategy creates the crucial C2-stereocenter in the final step with high enantioselectivity.

Causality Behind the Choice: This method is challenging due to the electron-rich nature and steric hindrance of the enamine-like double bond within the dehydromorpholine substrate, which typically results in low reactivity.[7][9] The breakthrough in this area came with the development of rhodium catalysts bearing chiral bisphosphine ligands with a large "bite angle," such as SKP.[10][11] This specific ligand geometry allows for effective coordination to the sterically congested double bond and creates a chiral environment that directs the incoming hydrogen to one face of the molecule, leading to excellent enantiomeric excess (up to 99% ee).[7][9]

Caption: Key components for the asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine [10]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%) and the chiral ligand (R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol%) in anhydrous, degassed dichloromethane (DCM, 1.0 mL). Stir for 20 minutes.

-

Substrate Addition: Add a solution of N-Boc-2-phenyl-dehydromorpholine (0.25 mmol, 1.0 eq) in anhydrous, degassed DCM (1.0 mL) to the catalyst solution.

-

Hydrogenation: Transfer the Schlenk tube to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 30 atm of H₂.

-

Stir the reaction at room temperature for 24 hours.

-

Workup and Purification: Carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Boc-2-phenylmorpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Comparative Analysis of Synthetic Methods

| Synthetic Method | Starting Materials | Key Features & Advantages | Stereocontrol | Representative References |

| Aziridine Ring-Opening | Activated Aziridines, Haloalcohols | Direct, versatile, good yields. Metal-free option available. | Stereospecific if chiral aziridines are used. | ,[4] |

| From Amino Acids | α-Amino Alcohols, α-Halo Acid Chlorides | Utilizes chiral pool, reliable chirality transfer. | Excellent, based on the starting material's chirality. | [5],[6],[12] |

| Asymmetric Hydrogenation | Dehydromorpholines | Atom-economical, high enantioselectivity, catalytic. | Excellent (up to 99% ee), controlled by the chiral catalyst. | [7],[8],[9],[10],[11] |

| Photocatalytic Annulation | Imines, Alkenes | Uses readily available materials, novel C-H functionalization. | High diastereoselectivity. | [13],[14],[15] |

Conclusion and Future Outlook

The synthesis of 2-substituted morpholines has evolved significantly, moving from classical, often stoichiometric methods to highly efficient and selective catalytic processes. The ring-opening of aziridines remains a robust and flexible strategy, while the use of amino acids provides a dependable route to chiral products by leveraging nature's own stereocenters. The advent of asymmetric hydrogenation has marked a paradigm shift, offering an atom-economical pathway to enantioenriched morpholines with exceptional levels of stereocontrol.

Looking forward, the field is advancing toward even more sustainable and efficient methodologies. Photocatalytic strategies that enable the construction of complex morpholine scaffolds from simple, unfunctionalized starting materials represent the cutting edge of this research.[14] These innovations not only expand the toolkit for synthetic chemists but also accelerate the drug discovery process by providing rapid access to novel and diverse morpholine-containing chemical entities.

References

-

Sun, H., Huang, B., Lin, R., Yang, C., & Xia, W. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 524–529. [Link]

-

Gagnon, J., L'Abbé, M., & Bazuin, C. G. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

American Chemical Society. (n.d.). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

Sun, H., Huang, B., Lin, R., Yang, C., & Xia, W. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

-

Li, M., et al. (2021). Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation. Thieme. [Link]

-

Kőnig, B., Sztanó, G., Holczbauer, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

Brisco, T. A., De Kreijger, D., Nair, V. N., & Stache, E. E. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

-

Brisco, T. A., De Kreijger, D., Nair, V. N., & Stache, E. E. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Brisco, T. A., De Kreijger, D., Nair, V. N., & Stache, E. E. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]

-

Tzanetou, E. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

-

Brisco, T. A., De Kreijger, D., Nair, V. N., & Stache, E. E. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Figshare. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Weight, Formula, and Mechanistic Utility of 4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic assembly of privileged scaffolds is essential for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is a highly specialized intermediate and pharmacophore building block. With a molecular formula of C₁₂H₁₅N₅O and a molecular weight of 245.29 g/mol , this compound integrates three distinct structural motifs: a morpholine core for pharmacokinetic tuning, a tetrazole ring acting as a carboxylic acid bioisostere, and a benzyl group for lipophilic anchoring.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed protocols for its chemical synthesis and in vitro validation.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is designed to balance aqueous solubility with membrane permeability. The morpholine ring introduces a basic nitrogen (typically pKa ~8.4) and an oxygen atom that participates in hydrogen bonding, while the tetrazole ring provides an acidic proton (pKa ~4.5–5.5).

Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₅N₅O | Defines the atomic composition and stoichiometric ratios. |

| Molecular Weight | 245.29 g/mol | Well within the Lipinski Rule of 5 (<500 Da), ensuring favorable baseline oral bioavailability. |

| Monoisotopic Mass | 245.1276 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |

| Hydrogen Bond Donors (HBD) | 1 | Provided by the tetrazole N-H; limits excessive desolvation energy penalties. |

| Hydrogen Bond Acceptors (HBA) | 5 | Provided by the morpholine O/N and tetrazole nitrogens; facilitates target binding. |

| Topological Polar Surface Area | ~56.0 Ų | Optimal for blood-brain barrier (BBB) penetration (ideally <90 Ų) and cellular permeability. |

Pharmacological Rationale and Scaffold Utility

The rational design of this compound relies on the synergistic effects of its three primary functional groups.

-

The Morpholine Core: Morpholine is a privileged scaffold in central nervous system (CNS) drug discovery. The presence of a weakly basic nitrogen opposite an oxygen atom provides a flexible, chair-like conformation. This specific arrangement modulates the overall pKa, enhancing both blood solubility and brain permeability [1].

-

The Tetrazole Bioisostere: The 5-substituted 1H-tetrazole is a premier bioisostere for the carboxylic acid group. While it mimics the acidity and planar geometry of a carboxylate, the tetrazole distributes its negative charge across four nitrogen atoms. This charge delocalization significantly increases the lipophilicity of the ionized form, enhancing passive diffusion across lipid membranes while resisting the Phase II glucuronidation metabolism that typically clears carboxylic acids [2].

-

The Benzyl Appendage: The N-benzyl group provides steric bulk and lipophilicity, frequently utilized to anchor the molecule into hydrophobic pockets of target proteins (e.g., kinase domains or G-protein coupled receptors).

Logical relationship between structural components and pharmacological properties.

Chemical Synthesis & Validation Protocol

The most efficient route to synthesize 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide. Historically, this required toxic solvents and dangerous heating. However, modern protocols utilize Lewis acid catalysis in aqueous or alcoholic media to safely accelerate the reaction[3].

Step-by-Step Synthesis Methodology

Objective: Synthesize 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine from 4-benzylmorpholine-2-carbonitrile.

-

Step 1: Reagent Preparation. In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-benzylmorpholine-2-carbonitrile (1.0 eq, ~5 mmol) in 15 mL of a 1:1 mixture of isopropanol and water.

-

Step 2: Catalyst and Azide Addition. Add sodium azide (NaN₃, 1.5 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) to the solution.

-

Causality Check: ZnBr₂ acts as a Lewis acid. The Zn²⁺ ion coordinates with the nitrogen of the morpholine-nitrile, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon. This significantly reduces the activation energy required for the nucleophilic attack by the azide anion, allowing the reaction to proceed without the formation of highly explosive and toxic hydrazoic acid gas.

-

-

Step 3: Cycloaddition Reaction. Heat the reaction mixture to 90°C (reflux) and stir vigorously for 12–16 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent.

-

Step 4: Quenching and Workup (Self-Validating Step). Once the nitrile is consumed, cool the mixture to room temperature. Add 3N HCl dropwise until the pH reaches 2.0.

-

Causality Check: Acidification protonates the tetrazole ring (forcing it into its neutral, lipophilic state) and breaks the zinc-tetrazole complex, causing the product to precipitate or become highly extractable.

-

-

Step 5: Extraction and Purification. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

-

Step 6: Analytical Characterization. Confirm the structure via ¹H-NMR (DMSO-d₆) looking for the distinct benzyl CH₂ singlet (~3.5 ppm) and the broad exchangeable tetrazole N-H proton (>15 ppm). Confirm the mass via LC-MS (Expected [M+H]⁺ = 246.13 m/z).

In Vitro Pharmacological Screening Protocol

To validate the bioisosteric advantage of the tetrazole ring over a standard carboxylic acid, a Parallel Artificial Membrane Permeability Assay (PAMPA) is highly recommended. This self-validating system isolates passive diffusion variables from active transport mechanisms.

PAMPA Methodology

-

Step 1: Stock Solution. Prepare a 10 mM stock of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine in 100% DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4), ensuring final DMSO concentration is <1%.

-

Step 2: Membrane Preparation. Coat the porous filter membrane of the donor plate (e.g., PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

-

Step 3: Compartment Loading. Add 300 µL of the 50 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

-

Step 4: Incubation. Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

-

Step 5: Quantification. Separate the plates. Extract 100 µL from both the donor and acceptor wells. Add an internal standard and analyze the concentrations using LC-MS/MS.

-

Step 6: Data Analysis. Calculate the effective permeability (

) using the standard PAMPA equation. A

Step-by-step PAMPA workflow for evaluating membrane permeability.

References

-

Pignataro, L., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(24), 4402-4416. Available at:[Link][1][2]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395. Available at:[Link][3][4][5][6][7]

-

Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945-7950. Available at:[Link][8][9][10][11][12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.google.com [scholar.google.com]

- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]

- 11. One moment, please... [growingscience.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrogen Bonding Capacity of the Tetrazole Ring in Morpholine Derivatives

Introduction: The Strategic Importance of Hydrogen Bonding in Medicinal Chemistry

In the intricate world of drug design, the ability of a molecule to form hydrogen bonds is a critical determinant of its efficacy and specificity. These non-covalent interactions govern molecular recognition, dictating how a ligand binds to its biological target, such as an enzyme or receptor. Among the vast arsenal of chemical motifs used by medicinal chemists, the tetrazole ring has emerged as a particularly valuable player. Often employed as a bioisostere for the carboxylic acid group, the tetrazole offers a unique combination of metabolic stability, acidity, and hydrogen bonding capabilities.[1][2]

This guide provides a deep dive into the hydrogen bonding capacity of the tetrazole ring, specifically when incorporated into molecules containing a morpholine scaffold. The morpholine ring, a saturated heterocycle, is another privileged structure in drug discovery, frequently used to improve physicochemical properties like solubility and to serve as a versatile synthetic handle.[3][4] By understanding the interplay of hydrogen bonding between these two moieties, researchers can better rationalize structure-activity relationships (SAR) and design more potent and selective therapeutic agents.

We will explore the fundamental properties of the tetrazole ring as both a hydrogen bond donor and acceptor, compare its characteristics to the carboxylic acid it often replaces, and detail the experimental and computational methodologies used to rigorously characterize these crucial interactions.

Chapter 1: The Tetrazole Ring - A Bioisostere with a Dual Personality

The 5-substituted 1H-tetrazole ring is a planar, aromatic heterocycle containing four nitrogen atoms and one carbon atom.[5] Its widespread use in medicinal chemistry stems from its ability to act as a non-classical bioisostere of the carboxylic acid group.[6] This substitution can enhance metabolic stability, increase lipophilicity, and improve oral bioavailability.[1][7]

Acidity and Electronic Properties

The tetrazole ring is a weak acid, with a pKa value typically in the range of 4.5 to 4.9, which is comparable to that of carboxylic acids (pKa ≈ 4.2–4.5).[5][8] This acidity is due to the N1-H proton, and upon deprotonation, the resulting negative charge is delocalized across the five-membered ring system, creating a stable tetrazolate anion.[9][10] This charge delocalization is a key feature that allows it to mimic the carboxylate anion in biological systems.[11]

Hydrogen Bonding Capacity: A Versatile Partner

The true power of the tetrazole ring lies in its versatile hydrogen bonding capabilities. It can act as both a hydrogen bond donor and an acceptor.

-

Hydrogen Bond Donor: The proton on the N1 nitrogen (N-H) serves as a potent hydrogen bond donor.

-

Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atoms (N2, N3, and N4) in the ring are effective hydrogen bond acceptors.[11][12]

This dual nature allows the tetrazole ring to engage in multiple, specific interactions with a biological target, often replicating the binding mode of a carboxylic acid.[11] Modeling studies have suggested that deprotonated tetrazoles can form even stronger hydrogen bonds than carboxylate groups.[11]

Below is a comparison of the key properties of carboxylic acid and tetrazole moieties.

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9[8] |

| Hydrogen Bond Donors | 1 (O-H) | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (C=O, O-H) | 3 (N2, N3, N4)[11] |

| Metabolic Stability | Susceptible to reduction, conjugation | Generally high, resistant to degradation[2] |

| Lipophilicity (Anion) | Lower | Higher (anion is ~10x more lipophilic)[2][7] |

Table 1: Comparative properties of Carboxylic Acid and Tetrazole functionalities.

The following diagram illustrates the bioisosteric relationship and the hydrogen bonding potential of the tetrazole ring compared to a carboxylic acid.

Caption: Bioisosteric relationship and dual H-bonding roles of the tetrazole ring.

Chapter 2: The Role of the Morpholine Scaffold

The morpholine ring is a saturated six-membered heterocycle containing both a secondary amine and an ether linkage.[4] It is a common building block in drug candidates, particularly those targeting the central nervous system (CNS).[3][13] Its inclusion is strategic for several reasons:

-

Improved Physicochemical Properties: The morpholine moiety enhances aqueous solubility and can modulate the lipophilicity of a molecule to achieve a desirable balance for membrane permeability.[3][13]

-

Hydrogen Bond Acceptor: The oxygen atom and, depending on its substitution, the nitrogen atom can act as hydrogen bond acceptors, contributing to the molecule's overall interaction profile.[4][14]

-

Metabolic Stability: As a saturated heterocycle, it is generally resistant to metabolic degradation.[4]

-

Structural Scaffold: It provides a conformationally flexible yet defined three-dimensional structure that can correctly orient other functional groups for optimal target binding.[13]

In a tetrazole-morpholine derivative, the morpholine's oxygen atom is a primary site for accepting hydrogen bonds, potentially from the tetrazole's N-H group (intramolecularly) or from biological targets (intermolecularly).

Chapter 3: Characterizing Hydrogen Bonds - A Multi-faceted Approach

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[15] It provides precise measurements of bond lengths, bond angles, and intermolecular distances, offering direct evidence of hydrogen bonds.

-

Causality: By analyzing the crystal packing, one can unequivocally identify hydrogen bonding networks. For a hydrogen bond (D–H···A, where D is the donor and A is the acceptor), the distance between D and A is typically shorter than the sum of their van der Waals radii, and the D–H···A angle is generally greater than 110°. The NH···N distance in tetrazole networks, for example, is around 1.90 Å.[16]

-

Crystal Growth (Self-Validation): The first and most critical step is to grow high-quality, single crystals of the tetrazole-morpholine derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ability to form a well-ordered crystal is in itself an indication of strong, directional intermolecular forces like hydrogen bonding.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images.[15]

-

Data Processing: The collected data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected.[15]

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure, including the precise positions of all atoms.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution, providing insights into the dynamic environment relevant to biological systems.[17][18]

-

Causality: The chemical shift of a proton involved in a hydrogen bond (e.g., the tetrazole N-H proton) is highly sensitive to its electronic environment.[19] Formation of a hydrogen bond deshields the proton, causing its signal to shift downfield (to a higher ppm value).[20] The magnitude of this shift often correlates with the strength of the hydrogen bond.[19]

-

Sample Preparation: Prepare a series of NMR samples of the tetrazole-morpholine derivative in a non-polar solvent (like CDCl₃ or CCl₄) at a constant concentration.

-

Solvent Titration (Self-Validation): To a starting sample, incrementally add a hydrogen-bonding solvent like DMSO-d₆. DMSO is a strong hydrogen bond acceptor. If the N-H proton is accessible and capable of forming an intermolecular hydrogen bond, its chemical shift will change significantly upon addition of DMSO. A large change validates the N-H group's role as an H-bond donor.

-

Temperature Variation: Record ¹H NMR spectra at various temperatures. Protons involved in intermolecular hydrogen bonds tend to show a significant temperature dependence (shifting upfield with increasing temperature as the bonds weaken and break), while those in strong, intramolecular H-bonds are less affected.

-

Data Analysis: Plot the chemical shift of the N-H proton (δNH) against the concentration of the titrant or against temperature. The slope of this plot provides a semi-quantitative measure of the proton's involvement in hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly sensitive to changes in bond strength, making it an excellent tool for detecting hydrogen bonding.[21][22]

-

Causality: When a donor group like N-H engages in a hydrogen bond, the N-H covalent bond is weakened and elongated. This results in a decrease in the vibrational frequency (a red shift) and a significant broadening of the N-H stretching band in the IR spectrum.[6][23] For 1H-tetrazole, the free N–H stretching band typically appears between 3150 cm⁻¹ and 3400 cm⁻¹.[5][6]

-

Sample Preparation: Prepare dilute solutions of the compound in a non-polar, IR-transparent solvent (e.g., CCl₄). Prepare a more concentrated sample as well, or a solid-state sample (as a KBr pellet), to observe intermolecular bonding.

-

Spectrum Acquisition: Record the FTIR spectrum of the dilute solution. This spectrum will primarily show intramolecular H-bonds or free N-H groups.

-

Concentration Study (Self-Validation): Record spectra at increasing concentrations. The appearance or intensification of a new, broad, red-shifted band at higher concentrations is a clear indication of intermolecular hydrogen bond formation. The relative intensities of the "free" and "bonded" N-H bands can be used to estimate the association constant.

-

Data Analysis: Identify the N-H stretching frequency (νN-H). Compare the frequency in the condensed phase or concentrated solution to that in the dilute solution. The difference in frequency (Δν) is proportional to the enthalpy (strength) of the hydrogen bond.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a powerful in-silico method to model and quantify hydrogen bonds.[24] These methods can calculate interaction energies, geometries, and vibrational frequencies that are often in excellent agreement with experimental data.[12]

-

Causality: Computational models allow for the direct calculation of the hydrogen bond interaction energy by comparing the energy of the hydrogen-bonded complex with the energies of the individual, non-interacting molecules. This provides a direct quantitative measure of bond strength.

Caption: A typical DFT workflow for analyzing hydrogen bonding interactions.

-

Structure Building: Build the 3D structures of the individual molecules (the tetrazole-morpholine derivative and any interaction partner) and the hydrogen-bonded complex using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization on each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each species.

-

Energy Calculation with Counterpoise Correction (Self-Validation): Calculate the single-point energy of the optimized complex and the individual monomers. To obtain an accurate interaction energy, it is crucial to correct for the Basis Set Superposition Error (BSSE) using the counterpoise method. This method recalculates the energy of each monomer using the full basis set of the entire complex, ensuring a more reliable interaction energy.

-

Interaction Energy Calculation: The hydrogen bond interaction energy (E_int) is calculated as: E_int = E_complex - (E_monomer1 + E_monomer2) Where all energies are the BSSE-corrected values.

Conclusion

The tetrazole ring, particularly when paired with a versatile scaffold like morpholine, is a powerful tool in modern drug discovery. Its capacity to act as both a hydrogen bond donor and acceptor, closely mimicking the properties of a carboxylic acid while offering superior metabolic stability, makes it an attractive choice for medicinal chemists.[1][6] A thorough understanding and characterization of its hydrogen bonding interactions are paramount for rational drug design. By employing a synergistic combination of high-resolution experimental techniques like X-ray crystallography, NMR, and FTIR, alongside validated computational methods, researchers can gain a detailed picture of the key interactions driving biological activity. This integrated approach, grounded in the principles of causality and self-validation, empowers scientists to optimize ligand-target binding, ultimately leading to the development of safer and more effective medicines.

References

-

Taylor & Francis. (2019, November 25). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

-

ACS Publications. (2004, October 26). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. [Link]

-

PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

ResearchGate. (2013, May 7). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

MDPI. (2018, September 6). Molecular Recognition via Hydrogen Bonding in Supramolecular Complexes: A Fourier Transform Infrared Spectroscopy Study. [Link]

-

ACS Publications. (2023, June 23). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2015, January 15). FTIR studies of metal ligands, networks of hydrogen bonds, and water molecules near the active site Mn₄CaO₅ cluster in Photosystem II. [Link]

-

Radboud Repository. Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings**. [Link]

-

Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

RSC Publishing. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. [Link]

-

Undergraduate Research Center. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. [Link]

-

ResearchGate. FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). [Link]

-

MDPI. (2016, October 27). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. [Link]

-

Der Pharma Chemica. FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. [Link]

-

Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

Royal Society of Chemistry. Chapter 11: Hydrogen Bonds and NMR. [Link]

-

ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PubMed. (2023, July 6). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. [Link]

-

Wiley Online Library. Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings. [Link]

-

Sci-Hub. The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. [Link]

-

PMC. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. [Link]

-

New Journal of Chemistry (RSC Publishing). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. Computational studies on tetrazole derivatives as potential high energy materials. [Link]

-